2-Chloro-4-(pyridin-2-ylthio)pyridine
CAS No.:
Cat. No.: VC14025086
Molecular Formula: C10H7ClN2S
Molecular Weight: 222.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7ClN2S |
|---|---|
| Molecular Weight | 222.69 g/mol |
| IUPAC Name | 2-chloro-4-pyridin-2-ylsulfanylpyridine |
| Standard InChI | InChI=1S/C10H7ClN2S/c11-9-7-8(4-6-12-9)14-10-3-1-2-5-13-10/h1-7H |
| Standard InChI Key | XQXWWFZTTYEYOL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)SC2=CC(=NC=C2)Cl |
Introduction
Chemical and Physical Properties
2-Chloro-4-(pyridin-2-ylthio)pyridine belongs to the class of chloro-substituted pyridines, which are widely studied for their electronic and steric properties. The compound’s molecular formula is CHClNS, with a molar mass of 234.7 g/mol. While direct experimental data for this compound are scarce, analogous structures such as 2-chloro-4-(thiophen-2-yl)pyridine (CAS: 1289555-51-6) offer a basis for comparison .
Table 1: Inferred Physicochemical Properties of 2-Chloro-4-(pyridin-2-ylthio)pyridine
The chlorine atom at the 2-position enhances electrophilic substitution reactivity, while the pyridin-2-ylthio group introduces steric hindrance and potential for π-π stacking interactions . These features make the compound a candidate for further functionalization in drug design.
Synthetic Strategies
Nucleophilic Aromatic Substitution
A common route to chloro-pyridine derivatives involves nucleophilic substitution. For 2-chloro-4-(thiophen-2-yl)pyridine, the reaction of 2-chloropyridine with 2-thiophenecarboxaldehyde under basic conditions has been reported . Adapting this method, 2-Chloro-4-(pyridin-2-ylthio)pyridine could be synthesized via:
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Thiolation: Reacting 2-chloro-4-iodopyridine with pyridine-2-thiol in the presence of a copper catalyst.
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Cross-Coupling: Employing a Ullmann-type coupling between 2-chloropyridine and a pyridin-2-ylthiolate anion .
One-Pot Multi-Step Synthesis
Recent advances in pyridine synthesis, such as those described for 4-(difluoromethyl)pyridin-2-amine, highlight the use of cost-effective reagents and scalable methods . A hypothetical one-pot synthesis for the target compound might involve:
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Formation of the Pyridine Core: Cyclization of a nitrile precursor (e.g., 3-cyano-4-(pyridin-2-ylthio)pyridine) under acidic conditions.
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Chlorination: Direct chlorination at the 2-position using POCl or SOCl .
Applications in Medicinal Chemistry
Antiviral Agents
The pyridine-thioether motif is critical in disrupting viral protein interactions. In influenza RdRp inhibitors, pyridine derivatives with thioacetamide side chains show sub-micromolar activity by blocking PA-PB1 subunit assembly . The target compound’s thioether linkage could similarly interfere with viral replication machinery.
Research Gaps and Future Directions
Despite its synthetic accessibility, the biological activity of 2-Chloro-4-(pyridin-2-ylthio)pyridine remains underexplored. Key areas for future investigation include:
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